1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a combination of azepane, piperidine, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Azepane and Piperidine Intermediates: These intermediates are synthesized through standard organic reactions involving amines and cyclic ketones.
Coupling Reactions: The azepane and piperidine intermediates are then coupled using reagents such as alkyl halides or acyl chlorides under controlled conditions.
Final Assembly: The chlorophenoxy group is introduced in the final step through etherification reactions, often using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, amines, ketones, and substituted phenoxy compounds.
Scientific Research Applications
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Azepanyl)ethyl methacrylate
- 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
- 2-(1-Azepanyl)ethanol
Uniqueness
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H31ClN2O2 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C21H31ClN2O2/c22-18-8-10-20(11-9-18)26-17-21(25)24-15-6-3-7-19(24)12-16-23-13-4-1-2-5-14-23/h8-11,19H,1-7,12-17H2 |
InChI Key |
NDSJXWUBLIUBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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